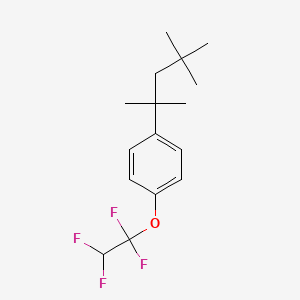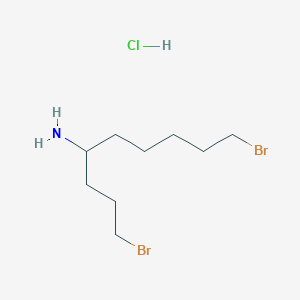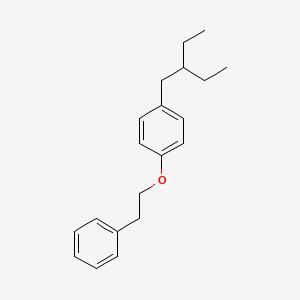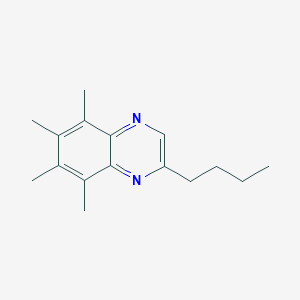![molecular formula C14H24OSi B14279264 1-[Dimethyl(phenyl)silyl]hexan-1-OL CAS No. 125950-71-2](/img/structure/B14279264.png)
1-[Dimethyl(phenyl)silyl]hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Dimethyl(phenyl)silyl]hexan-1-OL is an organosilicon compound that features a hexanol backbone with a dimethyl(phenyl)silyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Dimethyl(phenyl)silyl]hexan-1-OL typically involves the hydrosilylation of hex-1-yne with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Dimethyl(phenyl)silyl]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexane.
Substitution: Formation of hexyl halides or hexylamines.
Applications De Recherche Scientifique
1-[Dimethyl(phenyl)silyl]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-[Dimethyl(phenyl)silyl]hexan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethyl(phenyl)silyl group can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
1-[Dimethyl(phenyl)silyl]hexan-1-OL can be compared with other similar compounds, such as:
1-[Dimethyl(phenyl)silyl]pentan-1-OL: Similar structure but with a shorter carbon chain.
1-[Dimethyl(phenyl)silyl]heptan-1-OL: Similar structure but with a longer carbon chain.
1-[Dimethyl(phenyl)silyl]butan-1-OL: Similar structure but with an even shorter carbon chain.
The uniqueness of this compound lies in its specific carbon chain length, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity.
Propriétés
Numéro CAS |
125950-71-2 |
|---|---|
Formule moléculaire |
C14H24OSi |
Poids moléculaire |
236.42 g/mol |
Nom IUPAC |
1-[dimethyl(phenyl)silyl]hexan-1-ol |
InChI |
InChI=1S/C14H24OSi/c1-4-5-7-12-14(15)16(2,3)13-10-8-6-9-11-13/h6,8-11,14-15H,4-5,7,12H2,1-3H3 |
Clé InChI |
QVVWPBWNZBIPHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(O)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)

![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)

![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)



